molecular formula C16H14N2O6 B4949923 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate

2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate

Cat. No.: B4949923
M. Wt: 330.29 g/mol
InChI Key: LEGQOXXEWGZQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate, also known as NIPG, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of glycine derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate is not fully understood. However, it has been proposed that this compound acts as a metal chelator, binding to metal ions and preventing them from participating in oxidative reactions. This compound has also been shown to have free radical scavenging activity, which may contribute to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes such as cyclooxygenase-2. In addition, this compound has been shown to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate in lab experiments is its high stability and solubility in organic solvents. However, one limitation is its relatively low yield during synthesis, which may limit its use in large-scale experiments.

Future Directions

There are many potential future directions for the study of 2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for this compound, which may improve its yield and reduce the cost of production. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions, such as zinc and mercury, is an area of ongoing research.

Synthesis Methods

2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate can be synthesized using the reaction of ethyl N-(4-hydroxyphenyl)glycinate with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification through column chromatography. Other methods of synthesis include the reaction of ethyl N-(4-hydroxyphenyl)glycinate with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl N-(4-hydroxyphenyl)glycinate has been shown to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been used as a building block for the synthesis of dendrimers and polymers. In addition, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-hydroxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-14-7-3-12(4-8-14)17-9-16(21)24-10-15(20)11-1-5-13(6-2-11)18(22)23/h1-8,17,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGQOXXEWGZQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CNC2=CC=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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